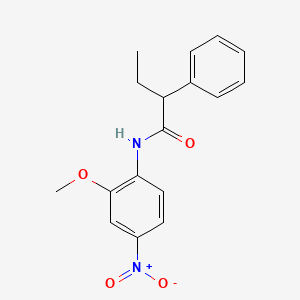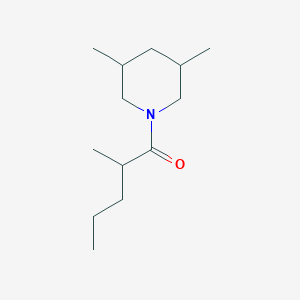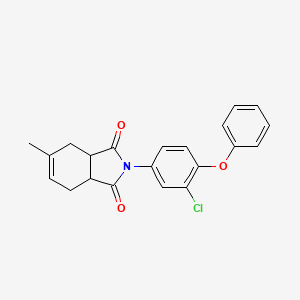![molecular formula C17H19N3O2 B3953869 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide](/img/structure/B3953869.png)
5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide
Vue d'ensemble
Description
5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide, also known as MNA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MNA has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the modulation of oxidative stress, inflammation, and immune responses. This compound has also been shown to have anti-tumor effects and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide in lab experiments is its high purity and reproducibility. This compound is also relatively stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor effects and may be useful in treating various types of cancer. In immunology, this compound has been shown to modulate immune responses and may be useful in treating autoimmune diseases.
Propriétés
IUPAC Name |
5-[3-(morpholin-4-ylmethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-17(21)16-9-15(10-19-11-16)14-3-1-2-13(8-14)12-20-4-6-22-7-5-20/h1-3,8-11H,4-7,12H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVILTEWQYLBGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC(=CN=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)


![2-methyl-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953821.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B3953839.png)
![2-phenyl-1-[1-(5-phenyl-1,2,4-triazin-3-yl)-4-piperidinyl]ethanol](/img/structure/B3953854.png)

![6-(1,3-benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium perchlorate](/img/structure/B3953874.png)
![2-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3953876.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B3953883.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3953888.png)
![3-ethyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3953889.png)